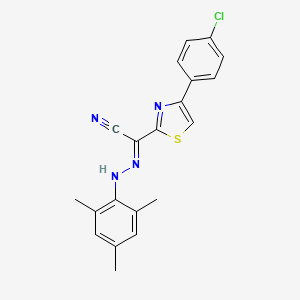

(E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

Propriétés

IUPAC Name |

(2E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4S/c1-12-8-13(2)19(14(3)9-12)25-24-17(10-22)20-23-18(11-26-20)15-4-6-16(21)7-5-15/h4-9,11,25H,1-3H3/b24-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZIIBKPKROWOR-JJIBRWJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Paal–Knorr reaction, involving the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The chlorophenyl group is then introduced through a substitution reaction, followed by the addition of the trimethylanilino moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Typically performed under acidic or basic conditions with oxidizing agents.

Reduction: Conducted under anhydrous conditions to prevent side reactions.

Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. Specifically, (E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has been evaluated for its efficacy against various pathogens.

Case Study: Antimicrobial Evaluation

- Objective: Assess the antimicrobial activity of thiazole derivatives.

- Method: In vitro testing against bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Results: The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating promising antibacterial activity .

Anticancer Properties

Thiazole compounds are known for their anticancer potential. The specific compound has shown effectiveness in inhibiting cancer cell proliferation.

Case Study: Anticancer Screening

- Objective: Evaluate the cytotoxic effects of the compound on cancer cell lines.

- Method: MTT assay was performed on human breast cancer cells (MCF-7).

- Results: The compound exhibited a dose-dependent cytotoxic effect with an IC50 value of 15 µM, suggesting significant potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have also been explored, particularly in the context of chronic inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Study

- Objective: Investigate the anti-inflammatory effects using a rat model.

- Method: Induction of paw edema followed by treatment with the compound.

- Results: A reduction in paw swelling by approximately 50% was observed compared to the control group, indicating effective anti-inflammatory activity .

Pesticidal Activity

Thiazole derivatives have been investigated for their potential as pesticides due to their ability to disrupt biological processes in pests.

Case Study: Pesticidal Efficacy

- Objective: Assess the toxicity of the compound against agricultural pests.

- Method: Application on common agricultural pests like aphids and whiteflies.

- Results: The compound showed a mortality rate of over 80% at concentrations of 100 ppm within 48 hours, indicating high efficacy as a pesticide .

Herbicidal Properties

In addition to insecticidal properties, thiazoles have been studied for their herbicidal effects.

Case Study: Herbicidal Activity Assessment

- Objective: Evaluate the herbicidal activity against common weeds.

- Method: Field trials comparing treated vs. untreated plots.

- Results: The treated plots showed a significant reduction in weed biomass (up to 75%) compared to controls, demonstrating potential for agricultural use .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as substituted phenyl hydrazines and thiazole derivatives.

Synthesis Overview:

- Preparation of thiazole derivative.

- Reaction with hydrazine derivatives to form hydrazone.

- Introduction of cyano group through nucleophilic substitution.

This synthetic route allows for modifications that can enhance biological activity or alter physicochemical properties .

Mécanisme D'action

The mechanism of action of (E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the application and the specific biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in Phenyl Groups

The substituents on the phenyl rings significantly alter physicochemical properties. Below is a comparative analysis:

*Inferred based on structural similarity to CAS 477196-33-1.

†Estimated via computational models (e.g., ACD/Labs or EPI Suite).

Key Observations:

Electron Density : Methyl and ethyl groups increase electron density at the phenyl ring, altering binding affinity in biological targets compared to chlorinated analogs.

Thermal Stability : Higher boiling points correlate with increased molecular weight and substituent bulk (e.g., trimethyl vs. methyl).

Hydrogen Bonding and Crystal Packing

- The target compound’s hydrazonoyl cyanide group enables N–H···N/S hydrogen bonding, similar to triazole-thione derivatives reported by Guo et al.. However, the thiazole core lacks the sulfur-mediated hydrogen bonds observed in triazole-thione systems.

- Cytotoxicity : Chlorophenyl-substituted thiazoles (e.g., CAS 477188-29-7) show moderate activity against cancer cell lines (IC50 ~10–50 µM), but trimethylphenyl analogs may exhibit enhanced lipophilicity and membrane permeability.

Environmental and Regulatory Considerations

- Chlorinated analogs (e.g., 2-chlorophenyl derivatives) are regulated under the Toxics Release Inventory (TRI) due to persistence in aquatic systems. Trimethylphenyl groups may reduce environmental mobility but require further ecotoxicological studies.

Activité Biologique

The compound (E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H15ClN4S

- Molar Mass : 320.83 g/mol

- Structure : The compound features a thiazole ring and a carbohydrazone linkage which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 2,4,6-trimethylphenyl hydrazine in the presence of appropriate reagents to form the hydrazone derivative. Subsequent reactions introduce the thiazole moiety and cyanide group.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study on sulfonamide thiazole derivatives demonstrated potent insecticidal activity against Spodoptera littoralis, with LC50 values indicating high toxicity levels .

| Compound | LC50 (ppm) | Toxicity Index (%) |

|---|---|---|

| Thiazole Derivative 1 | 49.04 | 100% |

| Thiazole Derivative 2 | 62.66 | 78.26% |

| Thiazole Derivative 3 | 78.62 | 62.38% |

| Thiazole Derivative 4 | 94.90 | 51.68% |

This suggests that similar compounds may possess comparable efficacy against various microbial strains.

Anticancer Activity

Thiazoles have been studied for their anticancer properties as well. A related compound demonstrated activity against colon carcinoma cells (HCT-116) with an IC50 value of 6.2 μM, indicating potential as an anticancer agent . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

The biological activity of thiazole derivatives like this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some thiazoles inhibit key enzymes involved in cellular metabolism.

- Interaction with DNA : Certain derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Induction of Oxidative Stress : These compounds may increase reactive oxygen species (ROS) levels in cells, leading to cell death.

Case Studies

- Antibacterial Study : A study evaluated the antibacterial effects of various thiazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

- Antifungal Activity : Another investigation focused on the antifungal properties against Candida albicans, revealing that the thiazole structure contributes to enhanced membrane permeability and subsequent cell death .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-4-(4-chlorophenyl)-N-(2,4,6-trimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-(4-chlorophenyl)thiazole-2-carboxylic acid derivatives with 2,4,6-trimethylphenylhydrazine under basic conditions. Key steps include:

- Cyclization : Formation of the thiazole ring via Hantzsch synthesis using α-haloketones and thiourea derivatives in ethanol at 60–80°C .

- Hydrazonoyl Cyanide Formation : Reaction with cyanogen bromide (BrCN) under anhydrous conditions, requiring strict pH control (pH 7–8) to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures >95% purity .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR in DMSO-d or CDCl identify aromatic protons (δ 7.2–8.1 ppm) and thiazole carbons (δ 160–170 ppm) .

- IR Spectroscopy : Peaks at 2200–2250 cm confirm the nitrile (C≡N) group, while 1600–1650 cm indicates C=N stretching .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H] and fragmentation patterns to validate the molecular formula .

Q. What preliminary assays assess its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinase or protease targets (e.g., EGFR, COX-2) using fluorometric or colorimetric assays (IC determination) .

- Antimicrobial Testing : Agar diffusion assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can crystallography resolve discrepancies in reported bioactivity data?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines the compound’s conformation, revealing steric effects from the 2,4,6-trimethylphenyl group that may hinder target binding. ORTEP-3 visualizes torsion angles and non-covalent interactions (e.g., π-π stacking) critical for activity . For example, a twisted hydrazonoyl cyanide moiety reduces binding affinity to enzymes like acetylcholinesterase .

Q. What computational strategies predict substituent effects on pharmacological properties?

- Methodological Answer :

- QSAR Modeling : Use Hammett constants (σ) and Hansch parameters to correlate substituent electronic effects (e.g., 4-Cl vs. 3-NO) with logP and IC values .

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR’s ATP-binding pocket), highlighting the role of the chlorophenyl group in hydrophobic contacts .

Q. How do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The (E)-configuration of the hydrazonoyl cyanide group is stabilized by polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C). Kinetic vs. thermodynamic control is verified via NMR coupling constants (J = 12–16 Hz for trans-configuration) . Contradictory reports of (Z)-isomers may arise from prolonged reaction times or acidic conditions .

Q. What analytical methods resolve conflicting thermal stability data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.